1-[(3-methyl-2-pyridinyl)methyl]-4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine
Overview
Description
1-[(3-methyl-2-pyridinyl)methyl]-4-{3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propanoyl}piperazine is a useful research compound. Its molecular formula is C24H29N5O2 and its molecular weight is 419.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 419.23212518 g/mol and the complexity rating of the compound is 548. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Pharma Market Insights
One study delves into the broader context of pharma market trends, mentioning compounds including azetidine, pyrrolidine, and piperidine derivatives among which compounds similar to the one are used as selective 5-HT-1D receptor agonists for migraine treatment. This highlights the compound's relevance in pharmaceutical innovations aimed at improving treatment options with fewer side effects (Habernickel, 2001).
Antitumor Activity
Research into novel pyrimidinyl pyrazole derivatives, including compounds with structural similarities to the query compound, has shown significant cytotoxic activity against various tumor cell lines. These compounds, particularly ones with specific substituent groups, have demonstrated potent antitumor activity in both in vitro and in vivo settings, showcasing their potential in cancer treatment without causing undesirable effects in mice (Naito et al., 2005).
PAF Antagonism
Another area of application involves the synthesis and evaluation of (cyanomethyl)piperazines, including 1-acyl-4-((2-methyl-3-pyridyl)cyanomethyl)-piperazines, for their in vitro and in vivo potency as platelet-activating factor (PAF) antagonists. These compounds, through modification of the pyridine derivatives, have shown an improvement in the ID50 of oral tests, indicating their potential utility in medical treatments involving PAF-induced conditions (Carceller et al., 1993).
Tuberculostatic Activity
Compounds with a 1,3,4-oxadiazole and 1,2,4-triazole core, structurally related to the query compound, have been synthesized and tested for their tuberculostatic activity. These studies provide insights into how similar compounds could be tailored for effective treatments against tuberculosis, with some compounds showing inhibiting concentrations within specific ranges, suggesting a potential application in antimicrobial therapies (Foks et al., 2004).
Bacterial Biofilm and MurB Inhibition
Research on novel bis(pyrazole-benzofuran) hybrids, which share a conceptual framework with the compound , has unveiled significant antibacterial efficacies and biofilm inhibition activities. These compounds, particularly against strains of E. coli, S. aureus, and S. mutans, have shown to be more effective than reference drugs like Ciprofloxacin, highlighting their potential in addressing bacterial resistance and infection treatment strategies (Mekky & Sanad, 2020).
Properties
IUPAC Name |
1-[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]-3-[5-(2-phenylethyl)-1,3,4-oxadiazol-2-yl]propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N5O2/c1-19-6-5-13-25-21(19)18-28-14-16-29(17-15-28)24(30)12-11-23-27-26-22(31-23)10-9-20-7-3-2-4-8-20/h2-8,13H,9-12,14-18H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZNNKCPUGXPTTD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)CN2CCN(CC2)C(=O)CCC3=NN=C(O3)CCC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29N5O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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